molecular formula C12H18N2O5S B12201900 Methyl 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-4-carboxylate

Methyl 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-4-carboxylate

Cat. No.: B12201900
M. Wt: 302.35 g/mol
InChI Key: CLJUEVNSLNMASA-UHFFFAOYSA-N
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Description

Methyl 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of oxazole derivatives. Oxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a piperidine ring, a sulfonyl group, and an oxazole moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-4-carboxylate typically involves multiple steps. One common method includes the reaction of piperidine-4-carboxylic acid with 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems ensures consistent quality and reduces the risk of contamination. Solvent recovery and recycling are also employed to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The oxazole moiety can bind to active sites of enzymes, inhibiting their activity. The sulfonyl group enhances the compound’s binding affinity and specificity. This compound can modulate various biochemical pathways, leading to its diverse biological effects .

Properties

Molecular Formula

C12H18N2O5S

Molecular Weight

302.35 g/mol

IUPAC Name

methyl 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-4-carboxylate

InChI

InChI=1S/C12H18N2O5S/c1-8-11(9(2)19-13-8)20(16,17)14-6-4-10(5-7-14)12(15)18-3/h10H,4-7H2,1-3H3

InChI Key

CLJUEVNSLNMASA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)C(=O)OC

Origin of Product

United States

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